N-Methyl-5-tetrazolethiol-d3

Stable Isotope Labeling LC-MS/MS Pharmaceutical Impurity Analysis

N-Methyl-5-tetrazolethiol-d3 (CAS 345909-96-8) is a stable isotope-labeled analog of N-Methyl-5-tetrazolethiol (MMT), wherein the three hydrogen atoms of the N-methyl group are substituted with deuterium atoms (i.e., a trideuteriomethyl group). It serves as the deuterated form of 1-Methyl-1H-tetrazole-5-thiol, which is a known heterocyclic thiol derivative and the key side-chain precursor in the synthesis of several cephalosporin antibiotics, as well as a principal impurity (Cefoperazone EP Impurity C) in the finished drug product.

Molecular Formula C2H4N4S
Molecular Weight 119.17 g/mol
CAS No. 345909-96-8
Cat. No. B565345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-5-tetrazolethiol-d3
CAS345909-96-8
Synonyms1,2-Dihydro-1-(methyl-d3)-5H-tetrazole-5-thione;  1-(Methyl-d3)-_x000B_1,2,3,4-tetrazole-5-thiol;  1-(Methyl-d3)-1,2,3,4-tetrazole-5-thiol;  1-(Methyl-d3)-5-mercapto-1,2,3,4-tetrazole;  1-(Methyl-d3)-5-tetrazolethione;  5-Mercapto-1-(methyl-d3)-1,2,3,4-tetrazol
Molecular FormulaC2H4N4S
Molecular Weight119.17 g/mol
Structural Identifiers
InChIInChI=1S/C2H4N4S/c1-6-2(7)3-4-5-6/h1H3,(H,3,5,7)/i1D3
InChIKeyXOHZHMUQBFJTNH-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Methyl-5-tetrazolethiol-d3 (CAS 345909-96-8): Procurement-Grade Deuterated Analytical Standard for Cefoperazone Impurity Quantification


N-Methyl-5-tetrazolethiol-d3 (CAS 345909-96-8) is a stable isotope-labeled analog of N-Methyl-5-tetrazolethiol (MMT), wherein the three hydrogen atoms of the N-methyl group are substituted with deuterium atoms (i.e., a trideuteriomethyl group) . It serves as the deuterated form of 1-Methyl-1H-tetrazole-5-thiol, which is a known heterocyclic thiol derivative and the key side-chain precursor in the synthesis of several cephalosporin antibiotics, as well as a principal impurity (Cefoperazone EP Impurity C) in the finished drug product [1].

Why Unlabeled MMT or Other Tetrazolethiols Cannot Substitute for N-Methyl-5-tetrazolethiol-d3 in Quantitative LC-MS Workflows


In quantitative liquid chromatography-mass spectrometry (LC-MS) assays for cefoperazone impurity C, the use of an unlabeled analog as an internal standard (IS) is fundamentally flawed due to its identical mass and chromatographic behavior, which precludes independent detection and introduces uncorrectable matrix effects [1]. While structural analogs (e.g., other tetrazolethiols) can sometimes serve as IS, they lack the near-identical physicochemical properties required for true co-elution and uniform ionization suppression/enhancement compensation, leading to compromised accuracy, precision, and reproducibility [2]. Only a stable isotope-labeled version, such as the trideuterated N-Methyl-5-tetrazolethiol-d3, provides the requisite mass difference for selective MS detection while maintaining virtually identical extraction recovery, chromatographic retention, and ionization efficiency, thereby ensuring reliable quantification of the target impurity .

Quantitative Differentiation of N-Methyl-5-tetrazolethiol-d3 from Unlabeled MMT and Other Analogs: A Comparative Evidence Guide


Molecular Mass Differentiation: A Definitive +3.02 Da Shift Enables Unambiguous MS Discrimination

N-Methyl-5-tetrazolethiol-d3 exhibits a molecular weight of 119.16 g/mol due to the substitution of three hydrogen atoms (1H) with deuterium (2H) on the N-methyl group . In contrast, the unlabeled N-Methyl-5-tetrazolethiol (MMT) has a molecular weight of 116.14 g/mol [1]. This +3.02 Da mass difference is critical for mass spectrometry-based detection, as it shifts the m/z of the deuterated internal standard outside the natural isotopic envelope of the unlabeled analyte, allowing for independent and interference-free quantification .

Stable Isotope Labeling LC-MS/MS Pharmaceutical Impurity Analysis

Isotopic Purity: 99.9% Deuterium Incorporation Ensures Minimal Unlabeled Interference

The deuterated standard N-Methyl-5-tetrazolethiol-d3 is available with a certified isotopic purity of 99.9% . This high level of deuterium incorporation minimizes the presence of residual unlabeled compound, which is crucial for maintaining a low background signal and ensuring the accuracy of the isotope dilution method. In comparison, the unlabeled N-Methyl-5-tetrazolethiol standard typically exhibits a chemical purity of 97-98% [1]. The high isotopic purity of the -d3 compound directly translates to a lower limit of detection (LOD) and limit of quantification (LOQ) in trace impurity assays.

Stable Isotope Purity Analytical Reference Standard Method Validation

Chromatographic Retention Time Shift: Deuterium-Induced Isotope Effect Yields an Average RT Shift of 0.04 Minutes

Deuterium labeling introduces a subtle but measurable isotope effect on chromatographic retention in reversed-phase LC systems. A large-scale study of 762 compounds found that while some molecules exhibit dramatic retention time (RT) shifts of up to several minutes, the average RT shift for deuterated compounds compared to their unlabeled counterparts was 0.04 minutes [1]. This small but consistent shift for N-Methyl-5-tetrazolethiol-d3 relative to MMT is a critical parameter for method development, as it confirms the near-identical chromatographic behavior required for a robust internal standard while still allowing for baseline resolution in high-resolution separations.

Chromatography Deuterium Isotope Effect LC-HRMS

Functional Differentiation: Designated Use as an Internal Standard for Cefoperazone Impurity C Quantification

N-Methyl-5-tetrazolethiol-d3 is specifically designated and supplied as a labeled impurity standard for Cefoperazone analysis . Its intended use is as an internal standard in validated LC-MS methods for the quantification of Cefoperazone EP Impurity C (the unlabeled MMT) in drug substance and finished product [1]. In contrast, unlabeled N-Methyl-5-tetrazolethiol is the analytical target itself (the impurity), not a tool for its own quantification. This functional distinction is paramount for procurement: the -d3 compound is an analytical tool, while the unlabeled version is a reference material for identification or an intermediate for synthesis.

Pharmaceutical Analysis Cefoperazone Impurity Profiling

High-Value Application Scenarios for N-Methyl-5-tetrazolethiol-d3 in Regulated Bioanalysis and Pharmaceutical Quality Control


Accurate Quantification of Cefoperazone EP Impurity C in Drug Substance and Finished Product

In pharmaceutical quality control (QC) laboratories, N-Methyl-5-tetrazolethiol-d3 is added as an internal standard to samples containing the active pharmaceutical ingredient (API) Cefoperazone. The mass difference (+3.02 Da) allows the mass spectrometer to independently detect and quantify the unlabeled impurity C peak relative to the known concentration of the deuterated standard, correcting for any losses during sample preparation or matrix-induced ionization suppression . This ensures that reported impurity levels are accurate and meet stringent regulatory acceptance criteria (e.g., ICH Q3A/Q3B).

Method Development and Validation for Bioanalytical Studies of Cephalosporins

During the development and validation of bioanalytical LC-MS/MS methods for measuring cefoperazone and its metabolites/impurities in biological matrices (e.g., plasma, urine), N-Methyl-5-tetrazolethiol-d3 is a critical component . Its near-identical extraction recovery, ionization efficiency, and chromatographic behavior (average RT shift ~0.04 min) to the unlabeled impurity C make it the ideal internal standard for establishing the method's accuracy, precision, and robustness as required by regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) [1].

Stability-Indicating Assays to Monitor Cefoperazone Degradation Pathways

In forced degradation and long-term stability studies of cefoperazone formulations, N-Methyl-5-tetrazolethiol-d3 can be employed as an internal standard in stability-indicating HPLC or LC-MS methods [2]. Its high isotopic purity (99.9%) ensures that any observed increase in the unlabeled impurity C peak over time can be reliably attributed to drug degradation, rather than to contamination or interference from the internal standard itself, thereby supporting accurate shelf-life determination and regulatory filing.

Impurity Profiling in Generic Drug Development and ANDA Submissions

For generic pharmaceutical companies developing cefoperazone products, the ability to accurately quantify and control impurity C is essential for Abbreviated New Drug Application (ANDA) submissions [3]. Procuring N-Methyl-5-tetrazolethiol-d3 provides a validated, fit-for-purpose internal standard that aligns with pharmacopeial expectations (e.g., USP, EP) and enables the generation of robust analytical data required to demonstrate pharmaceutical equivalence to the reference listed drug (RLD).

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